D-Glucose-1,2,3-¹³C₃: A Technical Guide for Metabolic Research
D-Glucose-1,2,3-¹³C₃: A Technical Guide for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Glucose-1,2,3-¹³C₃, a stable isotope-labeled monosaccharide used as a tracer in metabolic research. This document details the core principles of its application in metabolic flux analysis (MFA), provides detailed experimental methodologies, and presents quantitative data to illustrate its utility in elucidating the dynamics of central carbon metabolism.
Introduction to D-Glucose-1,2,3-¹³C₃
D-Glucose-1,2,3-¹³C₃ is a form of D-glucose in which the carbon atoms at positions 1, 2, and 3 are replaced with the heavy isotope, Carbon-13 (¹³C). This non-radioactive, stable isotope allows for the tracing of the glucose carbon backbone as it is metabolized through various biochemical pathways. By analyzing the distribution of these ¹³C atoms in downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the rates (fluxes) of metabolic reactions. This technique, known as metabolic flux analysis (MFA), provides critical insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions.
The specific labeling pattern of D-Glucose-1,2,3-¹³C₃ makes it particularly useful for dissecting the upper pathways of glucose metabolism, namely glycolysis and the pentose phosphate pathway (PPP), as well as the subsequent entry of carbon into the tricarboxylic acid (TCA) cycle.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | ¹³C₃C₃H₁₂O₆[1] |
| Molecular Weight | 183.13 g/mol [1] |
| CAS Number | 478529-32-7[2] |
| Isotopic Purity | Typically ≥99 atom % ¹³C |
| Physical Form | White to off-white powder |
| Melting Point | 150-152 °C |
Principles of Metabolic Tracing with D-Glucose-1,2,3-¹³C₃
When cells are cultured in a medium where unlabeled glucose is replaced with D-Glucose-1,2,3-¹³C₃, the ¹³C atoms are incorporated into downstream metabolites. The specific pattern of ¹³C labeling in these metabolites, known as the mass isotopomer distribution (MID), reveals the activity of different metabolic pathways.
For instance, the metabolism of D-Glucose-1,2,3-¹³C₃ through glycolysis will produce pyruvate and lactate that are labeled on all three carbons (M+3). In contrast, if the glucose first enters the oxidative pentose phosphate pathway, the C1 carbon is lost as ¹³CO₂. The resulting five-carbon sugar can then re-enter glycolysis, leading to pyruvate and lactate with different labeling patterns (e.g., M+2). By quantifying the relative abundance of these different mass isotopomers, the relative fluxes through glycolysis and the PPP can be determined.
Experimental Protocols
The successful application of D-Glucose-1,2,3-¹³C₃ tracing requires meticulous experimental design and execution. Below are generalized protocols for in vitro (cell culture) studies.
Cell Culture and Labeling
Objective: To label cellular metabolites by culturing cells in a medium containing D-Glucose-1,2,3-¹³C₃.
Materials:
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Cells of interest
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Glucose-free cell culture medium (e.g., DMEM, RPMI-1640)
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D-Glucose-1,2,3-¹³C₃
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Dialyzed fetal bovine serum (dFBS)
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Standard cell culture reagents and equipment
Procedure:
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Medium Preparation:
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Prepare the labeling medium by dissolving D-Glucose-1,2,3-¹³C₃ in glucose-free medium to the desired final concentration (typically matching the glucose concentration of the standard growth medium, e.g., 11-25 mM).
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Supplement the medium with 10% dFBS and other necessary components like L-glutamine and antibiotics. The use of dialyzed serum is crucial to minimize the presence of unlabeled glucose.
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Sterile-filter the complete labeling medium using a 0.22 µm filter.
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Cell Seeding:
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Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they reach 70-80% confluency at the time of harvest.
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Labeling:
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Once cells have reached the desired confluency, aspirate the standard growth medium.
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Wash the cells once with sterile phosphate-buffered saline (PBS) to remove residual unlabeled glucose.
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Add the pre-warmed D-Glucose-1,2,3-¹³C₃ labeling medium.
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Incubate the cells for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This time can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates.
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Metabolite Extraction
Objective: To quench metabolic activity and extract intracellular metabolites for analysis.
Materials:
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Ice-cold 0.9% NaCl solution
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Extraction solvent: 80% methanol (pre-chilled to -80°C)
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Cell scraper
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Centrifuge
Procedure:
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Quenching:
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Place the culture plate on dry ice to rapidly halt metabolic activity.
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Aspirate the labeling medium.
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Immediately wash the cells with ice-cold 0.9% NaCl.
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Aspirate the wash solution completely.
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Extraction:
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Add a sufficient volume of cold 80% methanol to the plate.
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Scrape the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.
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Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
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Transfer the supernatant, which contains the metabolites, to a new tube.
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Dry the metabolite extract, for example, using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
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Mass Spectrometry Analysis
Objective: To determine the mass isotopomer distributions of key metabolites.
Procedure:
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Sample Preparation: Reconstitute the dried metabolite extracts in a suitable solvent for the chosen analytical platform (e.g., a mixture of water and acetonitrile for liquid chromatography).
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Chromatography: Separate the metabolites using liquid chromatography (LC) or gas chromatography (GC).
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Mass Spectrometry: Analyze the eluting metabolites using a mass spectrometer. The instrument should be operated in a mode that allows for the detection and quantification of the different mass isotopologues for each metabolite of interest (e.g., M+0, M+1, M+2, M+3).
Data Presentation and Visualization
The primary data from a ¹³C tracing experiment is the mass isotopomer distribution (MID) for key metabolites. This data can be used to calculate metabolic fluxes.
Representative Quantitative Data
The following table presents hypothetical MID data for key metabolites from central carbon metabolism after labeling with D-Glucose-1,2,3-¹³C₃. This data illustrates the expected labeling patterns.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| Pyruvate | 5 | 2 | 13 | 80 |
| Lactate | 5 | 2 | 13 | 80 |
| Citrate | 30 | 5 | 55 | 10 |
| Malate | 40 | 10 | 40 | 10 |
Note: This is representative data. Actual MIDs will vary depending on the cell type, culture conditions, and labeling duration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key metabolic pathways and experimental workflows relevant to the use of D-Glucose-1,2,3-¹³C₃.
Caption: Tracing D-Glucose-1,2,3-¹³C₃ through central carbon metabolism.
Caption: Experimental workflow for ¹³C metabolic flux analysis.
Conclusion
D-Glucose-1,2,3-¹³C₃ is a powerful tool for researchers, scientists, and drug development professionals seeking to quantitatively analyze central carbon metabolism. By enabling the tracing of the glucose backbone through key metabolic pathways, this stable isotope tracer provides detailed insights into cellular physiology in both health and disease. The methodologies outlined in this guide, from experimental design to data interpretation, provide a framework for leveraging the full potential of D-Glucose-1,2,3-¹³C₃ in metabolic research.
